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Docetaxal; Docetaxel EP Impurity G

Cat. No.: B15285949
M. Wt: 849.9 g/mol
InChI Key: LEMYAXKYCOBYOJ-UHFFFAOYSA-N
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Description

Significance of Impurity Control in Active Pharmaceutical Ingredients (APIs)

The control of impurities in Active Pharmaceutical Ingredients (APIs) is a fundamental tenet of pharmaceutical quality assurance, directly impacting patient safety and drug efficacy. fbpharmtech.com Pharmaceutical impurities are substances present in an API or final drug product that are not the desired therapeutic agent or approved excipients. fbpharmtech.comivoryresearch.com Their presence is often inevitable, arising from numerous sources including the API synthesis process, degradation of the drug substance over time, or contamination during manufacturing and storage. fbpharmtech.comglobalpharmatek.com

Impurities can be broadly classified into three categories: organic impurities (related to the process or the drug itself), inorganic impurities (such as reagents, catalysts, or heavy metals), and residual solvents. globalpharmatek.comich.org Even at trace levels, these substances can have significant consequences. Some impurities may be toxic, posing direct health risks to patients. fbpharmtech.comoceanicpharmachem.com Others can be pharmacologically active, potentially leading to unintended side effects or interfering with the therapeutic action of the API. oceanicpharmachem.com The presence of impurities can also affect the physicochemical properties of the drug, such as its stability, leading to a reduced shelf-life and inconsistent performance. fbpharmtech.com Therefore, rigorous control and profiling of impurities are not merely regulatory hurdles but essential practices to ensure that medicines are consistently safe and effective. fbpharmtech.comivoryresearch.com

Regulatory Frameworks and Pharmacopoeial Standards for Pharmaceutical Impurities

To ensure the quality and safety of pharmaceutical products, a comprehensive network of regulatory frameworks and pharmacopoeial standards governs the limits and control of impurities. tandfonline.com The International Council for Harmonisation (ICH) has established widely adopted guidelines that provide a scientific basis for the registration of new medicines. europa.eu

Key ICH guidelines include:

ICH Q3A(R2): Impurities in New Drug Substances This guideline provides a framework for the content and qualification of impurities in new drug substances produced by chemical synthesis. ich.orggmp-compliance.org It establishes thresholds for reporting, identifying, and qualifying impurities based on the maximum daily dose of the drug. ich.orgjpionline.org For instance, the identification threshold is the level above which an impurity must be structurally characterized. ikev.org

ICH Q3B(R2): Impurities in New Drug Products This guideline extends the principles of impurity control to the finished pharmaceutical product, considering degradation products that may form during storage. europa.eu

ICH M7: Assessment and Control of DNA Reactive (Mutagenic) Impurities This guideline specifically addresses impurities that have the potential to cause genetic mutations and cancer, establishing stringent control strategies to limit their risk. jpionline.org

ICH Q3D: Elemental Impurities This guideline implements a risk-based approach to control the presence of elemental impurities, such as heavy metals, in drug products. europa.eufda.govgmp-compliance.org

Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have incorporated these ICH guidelines into their own regulatory requirements. gmp-compliance.orgeuropa.eu Pharmacopoeias, including the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP), provide official standards and monographs that specify the tests, procedures, and acceptance criteria for controlling impurities in specific drug substances and products. lgcstandards.comusp.org These monographs often list known impurities and provide reference standards to ensure accurate identification and quantification. lgcstandards.comusp.org

Guideline/StandardFocus AreaKey Provisions
ICH Q3A(R2) Impurities in New Drug SubstancesSets thresholds for reporting, identification, and safety qualification of impurities. ich.org
ICH Q3B(R2) Impurities in New Drug ProductsAddresses degradation products that form during the product's shelf-life. europa.eu
ICH M7 Mutagenic ImpuritiesProvides a framework for assessing and controlling DNA-reactive impurities to limit carcinogenic risk. jpionline.org
ICH Q3D Elemental ImpuritiesEstablishes permitted daily exposures (PDEs) for metals using a risk-based approach. fda.gov
Pharmacopoeias (EP, USP) Official StandardsProvide specific monographs with tests and acceptance criteria for impurities in APIs and drug products. lgcstandards.comusp.org

Overview of Docetaxel (B913) and its Related Substances

Docetaxel is a semisynthetic antineoplastic agent belonging to the taxane (B156437) class of drugs. drugbank.comnih.gov It is a complex diterpenoid molecule derived from a precursor extracted from the needles of the European yew tree, Taxus baccata. Docetaxel's mechanism of action involves promoting the assembly of tubulin into stable microtubules and inhibiting their depolymerization, which disrupts mitosis and leads to cell death. drugbank.comwikipedia.org

Due to its complex structure and multi-step synthesis, the production of Docetaxel can generate various process-related impurities. nih.gov Furthermore, Docetaxel is susceptible to degradation under certain conditions, leading to the formation of degradation products. nih.govresearchgate.net The control of these related substances is critical for ensuring the quality and consistency of the final drug product.

The European Pharmacopoeia (EP) lists several specified impurities for Docetaxel, for which reference standards are available to facilitate their identification and control. These include process-related impurities and degradation products. lgcstandards.com One such specified impurity is Docetaxel EP Impurity G. synzeal.comsynzeal.com This impurity is identified as 10-Acetyl Docetaxel. chemicalbook.comcleanchemlab.com Its formation and control are important aspects of the chemistry, manufacturing, and controls (CMC) documentation submitted to regulatory authorities.

Studies have investigated the degradation pathways of Docetaxel, identifying key impurities that form under stress conditions such as acidic or basic hydrolysis. nih.govjst.go.jpijper.org Common degradation pathways involve epimerization at the C-7 position and cleavage of ester bonds. nih.govresearchgate.net The characterization of these impurities is typically performed using advanced analytical techniques like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. oceanicpharmachem.comnih.gov

Table of Key Docetaxel Impurities Mentioned in Literature

Impurity NameCommon Origin
7-epi-Docetaxel (B601182)Degradation/Process-related nih.govnih.gov
10-Deacetyl baccatin (B15129273) IIIDegradation nih.govresearchgate.net
2'-epi-DocetaxelProcess-related nih.gov
Docetaxel EP Impurity G (10-Acetyl Docetaxel)EP Specified Impurity synzeal.comchemicalbook.com
Docetaxel EP Impurity E (10-Deacetylbaccatin-III)EP Specified Impurity lgcstandards.comsigmaaldrich.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C45H55NO15 B15285949 Docetaxal; Docetaxel EP Impurity G

Properties

IUPAC Name

[4,12-diacetyloxy-1,9-dihydroxy-15-[2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H55NO15/c1-23-28(58-39(53)33(50)32(26-16-12-10-13-17-26)46-40(54)61-41(4,5)6)21-45(55)37(59-38(52)27-18-14-11-15-19-27)35-43(9,29(49)20-30-44(35,22-56-30)60-25(3)48)36(51)34(57-24(2)47)31(23)42(45,7)8/h10-19,28-30,32-35,37,49-50,55H,20-22H2,1-9H3,(H,46,54)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEMYAXKYCOBYOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H55NO15
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

849.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Identification and Structural Characterization of Docetaxel Ep Impurity G

Nomenclature and Chemical Structure of Docetaxel (B913) EP Impurity G

Systematic IUPAC Naming and Synonyms (e.g., 10-Acetyl Docetaxel)

Docetaxel EP Impurity G is most commonly referred to by the synonym 10-Acetyl Docetaxel . medchemexpress.comcaymanchem.comcleanchemlab.comkmpharma.inchemicalbook.com This name clearly indicates its relationship to the parent drug, Docetaxel, highlighting the presence of an additional acetyl group at the C10 position.

Other synonyms for this compound include:

Docetaxal medchemexpress.comnih.gov

N-Debenzoyl-N-(tert-butoxycarbonyl)taxol nih.gov

PNU 101383 medchemexpress.comcaymanchem.com

10-acetyl Taxotere caymanchem.com

The systematic IUPAC name for Docetaxel EP Impurity G is [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.0³,¹⁰.0⁴,⁷]heptadec-13-en-2-yl] benzoate (B1203000). nih.gov Another reported IUPAC name is 5β,20-Epoxy-1,7β-dihydroxy-9-oxotax-11-ene-2α,4,10β,13α-tetrayl 4,10-diacetate 2-benzoate 13-[(2R,3S)-3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-3-phenylpropanoate]. kmpharma.inveeprho.com

Elucidation of Core Skeleton and Side Chain Structure

The chemical formula for Docetaxel EP Impurity G is C₄₅H₅₅NO₁₅, and it has a molecular weight of approximately 849.9 g/mol .

The core skeleton of Docetaxel EP Impurity G is derived from the complex diterpenoid structure known as baccatin (B15129273) III. This tetracyclic core is characteristic of the taxane (B156437) family of compounds. The structure features a unique oxetane (B1205548) ring, which is crucial for the biological activity of taxanes.

Attached to this core at position C13 is an ester-linked side chain. This side chain, (2R,3S)-3-[(tert-butoxycarbonyl)amino]-2-hydroxy-3-phenylpropanoic acid, is a key feature of Docetaxel and its impurities. The primary structural difference between Docetaxel and Impurity G is the presence of an acetate (B1210297) group at the C10 position of the baccatin III core in Impurity G, whereas Docetaxel has a hydroxyl group at this position. caymanchem.com

Stereochemical Aspects Relevant to Impurity G

The stereochemistry of Docetaxel and its impurities is complex and critical to their biological activity. Docetaxel EP Impurity G retains the same stereochemical configuration as the parent Docetaxel molecule at its numerous chiral centers.

The key stereochemical features include:

The specific configuration of the baccatin III core, which is essential for its three-dimensional shape.

The stereochemistry of the side chain, particularly at the C2' and C3' positions, which is crucial for its interaction with microtubules. The (2R,3S) configuration of the side chain is maintained in Impurity G. kmpharma.inveeprho.com

Any alteration in the stereochemistry, such as epimerization at C7, can lead to the formation of different impurities (e.g., 7-epi-docetaxel) with potentially altered biological activity. nih.gov However, Docetaxel EP Impurity G is defined by the acetylation at C10 without a change in the core stereochemistry.

Advanced Spectroscopic and Spectrometric Characterization Methodologies

The definitive identification and structural confirmation of Docetaxel EP Impurity G rely on a combination of advanced analytical techniques, with Nuclear Magnetic Resonance (NMR) spectroscopy being of primary importance.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy provides detailed information about the chemical environment of individual atoms within a molecule, allowing for the precise mapping of its structure.

One-dimensional ¹H (proton) and ¹³C (carbon-13) NMR are fundamental techniques for the structural elucidation of organic molecules like Docetaxel EP Impurity G.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 10-Acetyl Docetaxel would show a complex pattern of signals. Key expected resonances would include:

Signals for the aromatic protons of the benzoate group and the phenyl group on the side chain.

A characteristic signal for the proton on the C10 acetyl group, which would be absent in the spectrum of Docetaxel.

Signals for the methyl groups of the tert-butoxycarbonyl (Boc) protecting group on the side chain.

A series of overlapping signals in the aliphatic region corresponding to the protons on the baccatin III core.

Signals for the protons on the C2' and C3' of the side chain.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For 10-Acetyl Docetaxel, key signals would include:

A signal for the carbonyl carbon of the C10 acetyl group, which is a key differentiator from Docetaxel.

Signals for the carbonyl carbons of the other ester and amide groups.

Signals for the aromatic carbons of the benzoate and phenyl groups.

A series of signals corresponding to the carbons of the baccatin III skeleton and the side chain.

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for Docetaxel EP Impurity G. This data is based on the known structure and typical chemical shifts for similar compounds and is intended for illustrative purposes.

Predicted ¹H NMR Data for Docetaxel EP Impurity G

Proton Predicted Chemical Shift (ppm) Multiplicity
Aromatic-H 7.30 - 8.20 m
H-2' ~5.70 d
H-3' ~5.40 dd
H-10 ~5.20 d
H-7 ~4.40 m
H-2 ~3.90 d
OAc-CH₃ (C10) ~2.20 s
OAc-CH₃ (C4) ~2.00 s
Boc-CH₃ ~1.40 s
Me-16, Me-17 ~1.10 - 1.20 s
Me-18 ~1.90 s

Predicted ¹³C NMR Data for Docetaxel EP Impurity G

Carbon Predicted Chemical Shift (ppm)
C=O (Ketone C9) ~204
C=O (Ester/Amide) 165 - 175
Aromatic-C 125 - 135
C-13 ~84
C-2' ~75
C-10 ~75
C-7 ~72
C-3' ~55
OAc-CH₃ (C10) ~21
OAc-CH₃ (C4) ~22
Boc-C(CH₃)₃ ~80
Boc-C(CH₃)₃ ~28
Me-16, Me-17 ~26, ~21
Me-18 ~14
Two-Dimensional NMR (COSY, HSQC, HMBC, NOESY)

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is an indispensable tool for the unambiguous structural assignment of complex molecules like Docetaxel EP Impurity G. By providing correlations between different nuclei, 2D NMR experiments help to piece together the molecular framework.

Expected 2D NMR Data for Docetaxel EP Impurity G (10-Acetyldocetaxel):

A complete 2D NMR analysis of 10-Acetyldocetaxel would yield a set of correlation spectra that allow for the assignment of all proton (¹H) and carbon (¹³C) signals.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks, identifying adjacent protons within the docetaxel backbone and the side chain. For instance, the protons on the baccatin core and the phenylisoserine (B1258129) side chain would show distinct correlation patterns.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum would establish direct one-bond correlations between protons and their attached carbons (¹H-¹³C). This is fundamental for assigning the carbon signals based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This technique provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. HMBC is crucial for connecting different spin systems and for identifying quaternary carbons, which are not visible in HSQC spectra. For 10-Acetyldocetaxel, HMBC correlations would be key in confirming the position of the additional acetyl group at C-10.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments show through-space correlations between protons that are in close proximity, which helps in determining the stereochemistry of the molecule. For instance, the relative stereochemistry of the substituents on the baccatin core could be confirmed using NOESY data.

Illustrative Data Table (Hypothetical):

Position¹H Chemical Shift (ppm, multiplicity, J in Hz)¹³C Chemical Shift (ppm)Key HMBC Correlations (¹H → ¹³C)
2
3
............
10H of Acetyl-CH₃ → C=O of Acetyl
Acetyl-CH₃ (at C-10)~2.1 (s)~21.0
Acetyl-C=O (at C-10)-~170.0
............

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Molecular Information

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of Docetaxel EP Impurity G. For a compound with the formula C45H55NO15, the expected exact mass would be calculated and compared to the measured value. A close match (typically within a few parts per million) would confirm the elemental composition.

Expected HRMS Data:

Molecular Formula: C45H55NO15

Calculated Exact Mass: 849.3521 g/mol

Observed m/z: [M+H]⁺, [M+Na]⁺, etc., with high mass accuracy.

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (e.g., the molecular ion) and analysis of the resulting product ions. The fragmentation pattern is characteristic of the molecule's structure. For 10-Acetyldocetaxel, the fragmentation would be expected to be similar to that of docetaxel, with key differences arising from the presence of the additional acetyl group at the C-10 position.

Expected Fragmentation Pattern:

The fragmentation of taxoids like docetaxel typically involves the cleavage of the ester linkage of the C-13 side chain and losses of small neutral molecules like acetic acid, water, and carbon monoxide. For 10-Acetyldocetaxel, specific fragment ions would be expected that correspond to the loss of the C-13 side chain and the baccatin core containing the two acetyl groups. The presence and relative abundance of these fragments provide strong evidence for the structure.

Illustrative Fragmentation Data Table (Hypothetical):

Precursor Ion (m/z)Product Ions (m/z)Proposed Neutral Loss / Fragment Structure
850.3594 ([M+H]⁺)569Loss of the C-13 side chain
850.3594 ([M+H]⁺)790Loss of acetic acid (CH₃COOH)
850.3594 ([M+H]⁺)509Loss of C-13 side chain and one acetic acid molecule
.........

Online hydrogen-deuterium (H/D) exchange coupled with liquid chromatography-mass spectrometry (LC-MS) is a technique used to count the number of labile hydrogens (typically those attached to O, N, or S atoms) in a molecule. By replacing the mobile phase with a deuterated solvent (e.g., D₂O), the active hydrogens in the analyte exchange with deuterium (B1214612) atoms, resulting in a predictable mass shift. This information can help to distinguish between isomers. For Docetaxel EP Impurity G, the number of exchangeable protons would be determined and compared with the expected number based on its structure, which contains several hydroxyl and amine groups.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of IR radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Expected IR Absorption Bands for 10-Acetyldocetaxel:

The IR spectrum of 10-Acetyldocetaxel would be expected to show characteristic absorption bands for the functional groups present in its structure.

Characteristic IR Absorptions (Hypothetical Data):

Wavenumber (cm⁻¹)Functional GroupVibration Type
~3400 (broad)O-HStretching
~3300N-HStretching
~1735C=O (Ester)Stretching
~1710C=O (Ketone)Stretching
~1650C=O (Amide)Stretching
~1240C-O (Ester)Stretching
~3060C-H (Aromatic)Stretching
~2950C-H (Aliphatic)Stretching

The presence of multiple strong carbonyl absorptions would be a key feature, corresponding to the ketone, ester, and amide functionalities in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for characterizing compounds with chromophores (light-absorbing groups).

Expected UV-Vis Absorption Maxima for 10-Acetyldocetaxel:

The UV-Vis spectrum of 10-Acetyldocetaxel is expected to be dominated by the absorption of the benzoyl and phenyl groups. The exact wavelength of maximum absorbance (λmax) can be influenced by the solvent used.

Characteristic UV-Vis Data (Hypothetical):

Solventλmax (nm)Chromophore
Methanol~230Benzoyl group
Methanol~275Phenyl group

The UV-Vis spectrum serves as a useful tool for quantitative analysis and for confirming the presence of the aromatic chromophores in the structure of Docetaxel EP Impurity G.

Application of X-Ray Crystallography for Definitive Structural Confirmation

X-ray crystallography stands as the definitive method for elucidating the absolute three-dimensional molecular structure of crystalline compounds. This technique provides unequivocal proof of a molecule's spatial arrangement, including its stereochemistry and conformation, which is crucial for complex molecules like taxane derivatives where multiple chiral centers exist.

In the context of pharmaceutical development and quality control, X-ray crystallography can be employed to provide an unambiguous structural confirmation of impurities. While analytical techniques like NMR and MS are powerful tools for structural elucidation, single-crystal X-ray diffraction (XRD) offers a complete and precise map of atomic positions. nih.gov

Although X-ray crystallography is a benchmark for structural confirmation, specific research literature detailing its application to definitively confirm the structure of Docetaxel EP Impurity G (10-Acetyl Docetaxel) is not widely available. However, its utility in the broader context of Docetaxel impurity analysis has been demonstrated. For instance, in a study focused on the process development of Docetaxel, researchers successfully used single-crystal XRD to solve the structure of a different process-related impurity, designated as Impurity IV (13-[(4S,5R)-2-oxo-4-phenyl-oxazolidine-3,5-dicarboxyl-3-tert-butyl)]-10-deacetyl baccatin III ester). nih.gov This application underscores the power and relevance of X-ray crystallography for the unequivocal structural identification of complex related substances in pharmaceutical manufacturing. nih.gov

Formation Pathways and Origins of Docetaxel Ep Impurity G

Process-Related Formation during Docetaxel (B913) Synthesis

The manufacturing process of Docetaxel, a semi-synthetic taxane (B156437), involves multiple steps starting from natural precursors like 10-deacetylbaccatin III (10-DAB). researchgate.netgoogle.com Throughout this complex synthesis, side reactions can occur, leading to the formation of various impurities, including 7-epi-docetaxel (B601182).

By-product Generation from Synthetic Intermediates

Docetaxel synthesis involves the esterification of a protected baccatin (B15129273) derivative with a protected side chain. google.com A common precursor is 10-deacetylbaccatin III, which is extracted from the needles of yew trees. researchgate.netnih.gov During the multi-step conversion of 10-DAB to Docetaxel, intermediates are formed that are susceptible to epimerization at the C-7 position. lktlabs.com The C-7 hydroxyl group's stereochemistry is crucial for the molecule's biological activity, and its inversion from the desired β-configuration to the α-configuration results in the formation of the epi-isomer. nih.govresearchgate.net This conversion can happen at various stages of the synthesis where the intermediates are exposed to non-optimal conditions.

Influence of Reaction Conditions (pH, Temperature, Reagents) on Impurity Profile

The formation of 7-epi-docetaxel during synthesis is highly dependent on the reaction conditions. The use of basic or acidic reagents, as well as elevated temperatures, can promote epimerization. researchgate.netresearchgate.net For instance, the choice of protecting groups for the hydroxyl functions and the reagents used for their removal can influence the impurity profile. The use of certain bases to facilitate reactions or deprotection steps can create an environment conducive to the retro-aldol reaction mechanism, which is proposed for the epimerization at the C-7 position. researchgate.net

The following table summarizes the impact of various conditions on the formation of Docetaxel impurities, with a focus on 7-epi-docetaxel.

ConditionEffect on 7-epi-docetaxel FormationReference
Basic pH Significantly promotes epimerization at the C-7 position, leading to increased levels of 7-epi-docetaxel. nih.govresearchgate.net nih.govresearchgate.net
Acidic pH Can also catalyze epimerization, though often to a lesser extent than basic conditions. researchgate.net researchgate.net
Elevated Temperature Increases the rate of degradation and epimerization, leading to higher impurity levels. researchgate.netajol.info researchgate.netajol.info
Catalysts Certain catalysts, such as tin-based catalysts used in some processes, can be responsible for the epimeric conversion. researchgate.net researchgate.net

Degradation Mechanisms of Docetaxel Leading to Impurity G

Beyond its formation as a process-related impurity, 7-epi-docetaxel is also a major degradation product of Docetaxel. The stability of the final drug substance and its formulated product is compromised under certain environmental conditions, leading to an increase in the level of this impurity over time.

Acid-Catalyzed Degradation Pathways

In acidic conditions, Docetaxel can undergo degradation, with one of the primary pathways being epimerization at the C-7 position to form 7-epi-docetaxel. researchgate.net While Docetaxel shows improved stability in slightly acidic pH ranges, stronger acidic conditions can accelerate the formation of 7-epi-docetaxel. researchgate.net Studies have shown that under forced degradation in acidic media, 7-epi-docetaxel is a significant degradant. researchgate.netresearchgate.net

Base-Catalyzed Degradation Pathways

Base-catalyzed degradation is a major concern for Docetaxel stability. nih.gov Alkaline conditions readily promote the epimerization of the C-7 hydroxyl group, leading to the formation of the thermodynamically more stable 7-epi-docetaxel. researchgate.net This reaction is thought to proceed via a retro-aldol mechanism. researchgate.net In addition to epimerization, basic conditions can also lead to the hydrolysis of the ester linkages in the Docetaxel molecule, resulting in other degradation products such as 10-deacetyl baccatin III and 7-epi-10-deacetyl baccatin III. nih.govresearchgate.net

A forced degradation study highlighted the impact of basic conditions on Docetaxel, as summarized in the table below.

Degradation ConditionMajor Degradation Products IdentifiedReference
Base Hydrolysis (e.g., NaOH) 7-epi-docetaxel, 10-deacetyl baccatin III, 7-epi-10-deacetyl baccatin III, 7-epi-10-oxo-10-deacetyl baccatin III, 7-epi-10-oxo-docetaxel (B193546) nih.govresearchgate.net

Thermal Degradation and Kinetic Aspects

Thermal stress is a critical factor in the degradation of docetaxel, leading to the formation of impurities, including the precursor to Impurity G. The degradation process is both temperature and time-dependent.

Exposure of docetaxel to temperatures above ambient conditions can induce its conversion into 7-epidocetaxel (7-epi-DTX). researchgate.net This epimerization is a key step in the degradation pathway. Studies on the thermal degradation of related compounds, such as polycarbonates, show that at elevated temperatures (around 350°C), extensive hydrolysis reactions can occur, and at higher temperatures (400-500°C), various decomposition reactions take place. researchgate.net While docetaxel degradation occurs at much lower temperatures, the principles of thermal instability apply.

The kinetics of degradation are also influenced by the surrounding environment. For instance, the degradation of docetaxel is pH-dependent, with improved stability generally observed in acidic pH ranges. researchgate.net The formation of 7-epi-docetaxel, a thermodynamically more stable isomer than docetaxel itself, is a persistent challenge. This inherent thermodynamic stability drives the epimerization process. 7-epi-docetaxel is a direct precursor to Docetaxel EP Impurity G (7-epi-10-oxo-docetaxel) via an oxidation reaction.

Table 1: Factors Influencing Thermal Degradation of Docetaxel

Factor Observation Reference
Temperature Exposure to heat above ambient temperature leads to the formation of 7-epidocetaxel. researchgate.net
pH Stability is generally improved in acidic pH ranges. researchgate.net

| Thermodynamics | The C-7 epimer, 7-epi-docetaxel, is a thermodynamically more stable isomer. | |

Hydrolytic Degradation of Ester and Carbamate (B1207046) Moieties

Docetaxel's molecular structure contains several ester bonds and a carbamate group, which are susceptible to hydrolysis. This chemical instability, particularly in aqueous solutions at physiological pH (e.g., pH 7.4), is a significant pathway for degradation. researchgate.net

Forced degradation studies have shown that docetaxel degrades under both acidic and basic conditions, with a majority of impurities observed in base-catalyzed degradation. researchgate.netnih.gov The hydrolysis of ester linkages can lead to the cleavage of the side chain at C-13, forming baccatin III, or the loss of the acetyl group at C-10 to yield 10-deacetyl derivatives. researchgate.net

The carbamate moiety, while generally more stable than a corresponding ester, is also subject to hydrolysis. acs.org This bioconversion is often mediated by enzymes, specifically carboxylesterases (CES), which are present in the liver and small intestine. researchgate.net Upon hydrolysis, a carbamate ester yields the parent alcohol or phenol, along with carbamic acid. This carbamic acid is unstable and subsequently decomposes into the corresponding amine and carbon dioxide. acs.orgnih.gov The rate of hydrolysis is influenced by the chemical structure, with carbamates of phenols being more chemically labile than those of alcohols. acs.org

Table 2: Susceptibility of Docetaxel Moieties to Hydrolysis

Functional Group Degradation Pathway Conditions Reference
Ester Bonds Hydrolysis Highly unstable at pH 7.4; accelerated in acidic and basic media. researchgate.net
Carbamate Group Enzymatic Hydrolysis Mediated by carboxylesterases (CES). researchgate.net

| Carbamate Group | Chemical Hydrolysis | Breaks down to an amine and carbon dioxide. | acs.orgnih.gov |

Stereochemical Transformations and Epimerization at Specific Positions (e.g., C-7)

A primary and well-documented degradation pathway for docetaxel involves stereochemical transformation, specifically epimerization at the C-7 position of the baccatin core. neoplasiaresearch.comnih.gov This reaction converts docetaxel into its diastereomer, 7-epidocetaxel (7-epi-DTX). researchgate.net

This epimerization is a reversible reaction that can occur under both in-vitro and in-vivo conditions. researchgate.netneoplasiaresearch.com The formation of the 7-epimer is a significant challenge in the manufacturing and storage of docetaxel, as it results in a molecule that is thermodynamically more stable. This transformation is not unique to docetaxel but is a common pathway for all taxanes, including paclitaxel (B517696) and the precursor 10-deacetyl baccatin III. researchgate.netneoplasiaresearch.com

Docetaxel EP Impurity G is a direct consequence of this initial epimerization. It is identified as 7-epi-10-oxo-docetaxel, which forms from the epimerization of docetaxel at the C-7 position, followed by the oxidation of the hydroxyl group at the C-10 position to a carbonyl (oxo) group. Therefore, 7-epidocetaxel is a direct precursor to Docetaxel EP Impurity G. Stability studies have shown that 7-epi-10-oxo-docetaxel can accumulate in stored formulations, necessitating careful monitoring.

Impact of Excipients and Formulation Components on Impurity Formation

Excipients, while intended to be inert, can significantly impact the stability of docetaxel and promote the formation of impurities. The choice of formulation components is therefore critical to minimizing degradation.

A clear case of drug-excipient incompatibility was observed in studies with silicone films intended for controlled delivery. High levels of epimeric degradants were found, and the cause was traced to a tin-based catalyst present in the commercial silicone kit, which promoted the epimerization of docetaxel. researchgate.netnih.gov

Commonly used solubilizing agents, such as polysorbate 80 (Tween-80), can also present challenges. In chromatographic analysis, peaks from polysorbate 80 can interfere with or merge with the peaks of docetaxel impurities, such as 7-epi-docetaxel. nih.gov This interference can lead to the inaccurate quantification of impurities, potentially underestimating their levels. Furthermore, different generic formulations of docetaxel, which may contain varying amounts of excipients, have been linked to different toxicity profiles, suggesting a role for these inactive ingredients. nih.gov

Conversely, certain formulation strategies and excipients can enhance stability.

Lipid Formulations : A docetaxel lipid microsphere formulation was shown to decrease the rate of epimerization in plasma compared to a standard docetaxel injection. researchgate.net

Nanoparticles : Encapsulating docetaxel in nanomicelles can reduce the introduction of impurities or excipients that might trigger degradation. nih.gov

Metal Salts : The addition of metal salts, such as aluminum sulfate (B86663), has been found to significantly improve the stability of docetaxel solutions. In one instance, a solution with aluminum sulfate showed a nearly five-fold reduction in the formation of 7-epi-docetaxel compared to a solution without the salt.

Table 3: Influence of Excipients on Docetaxel Impurity Formation

Excipient/Formulation Component Impact on Impurity Formation Reference
Tin-based catalyst (in silicone) Promotes epimerization to 7-epidocetaxel. researchgate.netnih.gov
Polysorbate 80 (Tween-80) Can interfere with chromatographic detection of impurities like 7-epidocetaxel. nih.gov
Ethanol (in Taxotere®) Poor mixing can lead to gel formation and affect stability. pharmaexcipients.com
Lipid Microspheres Decreased in-plasma epimerization. researchgate.net

| Aluminum Sulfate | Reduces the formation of 7-epidocetaxel. | |

Analytical Methodologies for Quantification and Impurity Profiling of Docetaxel Ep Impurity G

Development of Stability-Indicating Analytical Methods

The development of stability-indicating analytical methods is paramount for distinguishing the active pharmaceutical ingredient (API) from its potential degradation products and process-related impurities. nih.govnih.govchromatographyonline.com These methods are essential for assessing the stability of drug substances and formulations under various environmental conditions, thereby ensuring their quality throughout their shelf life. nih.govresearchgate.net

A stability-indicating method must be able to resolve the API peak from peaks of all potential impurities and degradation products. nih.govchromatographyonline.com Forced degradation studies are often employed to generate these impurities and demonstrate the method's specificity. nih.gov For Docetaxel (B913), this involves subjecting the drug to stress conditions such as acid, base, oxidation, heat, and light to induce degradation. nih.gov

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of Docetaxel and its impurities due to its high sensitivity and resolving power. researchgate.netunesp.br Reversed-phase HPLC (RP-HPLC) is the predominant mode used for this purpose. researchgate.netchromatographyonline.com

The success of an HPLC method lies in the careful optimization of its parameters to achieve the desired separation. chromatographyonline.com

Stationary Phases: A variety of stationary phases are employed, with C18 columns being the most common choice for the analysis of Docetaxel and its impurities. researchgate.netresearchgate.net For instance, a Zorbax XDB C18 column (150mm × 4.6 mm, 5µm) has been successfully used. Other stationary phases, such as those with different alkyl chain lengths or polar-embedded groups, can offer different selectivities and may be used to develop orthogonal methods for comprehensive impurity profiling. chromatographyonline.comchromatographyonline.com

Mobile Phase Composition: The mobile phase typically consists of a mixture of an aqueous component and an organic modifier, such as acetonitrile (B52724) or methanol. researchgate.netresearchgate.net The composition of the mobile phase significantly influences the retention and selectivity of the separation. For example, a mobile phase of acetonitrile and water in a 60:40 v/v ratio has been used. researchgate.net Another method utilized a mixture of water, methanol, and acetonitrile (500:300:200, v/v/v) as mobile phase A and acetonitrile and water (800:200, v/v) as mobile phase B. scirp.org The pH of the aqueous phase can also be adjusted to optimize the separation of ionizable compounds. chromatographyonline.com

Gradient Elution: Gradient elution, where the composition of the mobile phase is changed during the analytical run, is often necessary to separate complex mixtures of impurities with a wide range of polarities. nih.govscirp.org This allows for the elution of both early and late-eluting impurities with good peak shape and resolution within a reasonable timeframe.

Table 1: Example HPLC Method Parameters for Docetaxel Impurity Analysis

Parameter Condition 1 Condition 2
Column Zorbax XDB C18 (150mm × 4.6 mm, 5µm) ACQUITY UPLC BEH C18 (100 × 2.1 mm, 1.7 µm)
Mobile Phase A Water Water:Methanol:Acetonitrile (500:300:200, v/v/v)
Mobile Phase B Acetonitrile Acetonitrile:Water (800:200, v/v)
Flow Rate 1.0 mL/min 0.4 mL/min
Detection 230 nm 232 nm
Elution Mode Isocratic Gradient

Detector Type: Ultraviolet (UV) detectors are the most common type used for the analysis of Docetaxel and its impurities. unesp.brresearchgate.net A Diode Array Detector (DAD) is often preferred as it can acquire spectra across a range of wavelengths simultaneously. chromforum.org This is particularly useful during method development for identifying the optimal detection wavelength and for assessing peak purity.

Detection Wavelength: The selection of the detection wavelength is a critical step. While the maximum absorption wavelength of the main compound is often chosen for assay determination, this may not be optimal for detecting all impurities, as their UV absorption characteristics can differ. chromforum.org A wavelength of around 230 nm or 232 nm is frequently used for the analysis of Docetaxel and its related substances. nih.govresearchgate.net Overlaying the UV spectra of the API and all known impurities helps in selecting a wavelength that provides adequate sensitivity for all components. chromforum.org

A crucial aspect of a stability-indicating method is its ability to resolve the peak of interest, in this case, Docetaxel EP Impurity G, from the main Docetaxel peak and other related substances. nih.gov The goal is to achieve baseline separation between all peaks to ensure accurate quantification. The resolution between adjacent peaks should ideally be greater than 1.5. In one study, a resolution of 3.0 was achieved between Docetaxel and Impurity-A. scirp.org The development process involves adjusting the chromatographic parameters mentioned above until satisfactory resolution is obtained for all known impurities and any degradation products formed during stress testing.

Liquid Chromatography-Mass Spectrometry (LC-MS) and LC-MS/MS Applications

Liquid Chromatography-Mass Spectrometry (LC-MS) and its tandem version (LC-MS/MS) are powerful analytical techniques that couple the separation capabilities of HPLC with the sensitive and selective detection of mass spectrometry. nih.govnih.govunil.ch These methods are invaluable for the characterization and quantification of impurities, especially those present at trace levels. nih.gov

LC-MS/MS offers superior selectivity and sensitivity compared to conventional HPLC with UV detection. unil.chresearchgate.net This is particularly advantageous for the analysis of impurities that may be present in very small quantities or co-elute with other components in the chromatogram. The use of multiple reaction monitoring (MRM) in LC-MS/MS allows for the highly specific detection and quantification of target analytes, even in complex matrices. nih.gov For instance, an LC-MS/MS method for docetaxel in human plasma achieved a lower limit of quantification (LLOQ) of 1 ng/mL. nih.gov Another method demonstrated an LLOQ of 0.25 ng/mL. thermofisher.com This enhanced sensitivity is crucial for ensuring that even minute levels of impurities like Docetaxel EP Impurity G are accurately detected and quantified, thus guaranteeing the safety and quality of the final drug product.

Table 2: Comparison of Detection Limits for Docetaxel

Analytical Method Lower Limit of Quantification (LLOQ)
HPLC-UV 1 nM (equivalent to ~0.8 ng/mL) nih.gov
LC-MS/MS 1 ng/mL nih.gov
LC-MS/MS 0.25 ng/mL thermofisher.com
Unknown Impurity Identification and Confirmation

The process of identifying and confirming the structure of unknown impurities is a significant challenge in pharmaceutical analysis. chemass.si When an unknown impurity like Docetaxel EP Impurity G is detected, a multi-step approach is typically employed for its characterization.

Initially, chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) are used to detect the presence of impurities. nih.gov To gain preliminary structural information, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable. LC-MS can provide the molecular weight of the impurity, which is a crucial first step in the elucidation process. contractpharma.com High-resolution mass spectrometry (HRMS) offers even greater confidence by providing highly accurate mass information, which helps in determining the elemental composition of the unknown compound. chemass.siregistech.com

For unequivocal structure confirmation, isolation of the impurity is often necessary. registech.com This allows for the use of powerful spectroscopic techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. contractpharma.com The data obtained from 1D and 2D-NMR experiments, in conjunction with mass spectrometry data, allows for the complete structural elucidation of the impurity. nih.gov In some instances, if the impurity can be crystallized, single-crystal X-ray diffraction (XRD) can provide the definitive molecular structure. nih.gov

If reference standards for the impurity are not available, specificity can be demonstrated by comparing the analytical results with a second, well-characterized procedure. This often involves subjecting the drug substance to stress conditions (e.g., heat, light, acid/base hydrolysis, oxidation) to intentionally generate degradation products and then comparing the impurity profiles. ich.org

Ultra-Performance Liquid Chromatography (UPLC) for Method Miniaturization and Speed

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in speed, resolution, and sensitivity compared to conventional HPLC. researchgate.netmdpi.comresearchgate.net This technology utilizes columns packed with sub-2 µm particles, which allows for faster separations without compromising efficiency. researchgate.netresearchgate.net The ability to operate at higher pressures is a key feature of UPLC systems. researchgate.net

For the analysis of Docetaxel and its impurities, UPLC offers a cost-effective and time-efficient alternative to more complex methods like LC-MS. scirp.org The enhanced resolution of UPLC is particularly beneficial for impurity profiling, enabling the separation of closely related compounds. researchgate.net This is crucial for accurately quantifying impurities like Docetaxel EP Impurity G and ensuring they are within acceptable limits.

A typical UPLC method for Docetaxel and its impurities might employ a C18 column with a gradient elution system. For instance, a method could use a mobile phase consisting of a mixture of water, methanol, and acetonitrile. scirp.org The short analysis times achievable with UPLC, often as little as one minute, significantly reduce the time required for method development and validation. researchgate.net

Table 1: Comparison of HPLC and UPLC

Feature High-Performance Liquid Chromatography (HPLC) Ultra-Performance Liquid Chromatography (UPLC)
Particle Size 3-5 µm < 2 µm
Pressure Up to 400 bar Up to 1000 bar (15,000 psi) researchgate.net
Analysis Time Longer Shorter researchgate.net
Resolution Good Higher researchgate.net
Sensitivity Standard Higher researchgate.net

| Solvent Consumption | Higher | Lower researchgate.net |

Preparative Chromatography (e.g., MPLC, SFC) for Impurity Isolation

To perform comprehensive structural analysis of an impurity, it is often necessary to isolate it from the bulk drug substance and other components. chemass.sirssl.com Preparative chromatography is the technique of choice for this purpose, allowing for the collection of sufficient quantities of the purified impurity for further analysis by techniques such as NMR and MS/MS. rssl.com

Medium-Pressure Liquid Chromatography (MPLC) is a versatile technique that bridges the gap between low-pressure column chromatography and high-pressure preparative HPLC. nih.gov It operates at moderate pressures and is capable of separating and purifying milligrams to grams of material. cabidigitallibrary.org MPLC has been successfully used to isolate impurities in Docetaxel. nih.govresearchgate.net The technique can be employed with both normal-phase and reversed-phase stationary phases, offering flexibility in separation strategies. cabidigitallibrary.org

Supercritical Fluid Chromatography (SFC) is another powerful preparative technique that offers several advantages, including speed and reduced solvent consumption. pharmtech.com SFC utilizes a supercritical fluid, most commonly carbon dioxide, as the mobile phase. wikipedia.org This technique is particularly well-suited for the separation of chiral molecules and is increasingly used for impurity isolation in the pharmaceutical industry. wikipedia.orgteledynelabs.com The high efficiency and rapid method development cycles of SFC can significantly shorten the timeline for impurity characterization. pharmtech.com

The general workflow for impurity isolation using preparative chromatography involves:

Method Development: An analytical scale chromatographic method is first developed to achieve the desired separation of the target impurity. contractpharma.com

Scale-Up: The analytical method is then scaled up to a preparative scale. This involves selecting a larger column with the same stationary phase and adjusting the flow rate and injection volume accordingly.

Fraction Collection: The eluent from the preparative column is monitored, and the fraction containing the purified impurity is collected. rssl.com

Concentration: The collected fraction is then concentrated to remove the solvent, yielding the isolated impurity. rssl.com

Analytical Method Validation According to ICH Guidelines

Once an analytical method for the quantification of Docetaxel EP Impurity G has been developed, it must be validated to ensure that it is reliable, reproducible, and fit for its intended purpose. amsbiopharma.com The International Council for Harmonisation (ICH) provides comprehensive guidelines for the validation of analytical procedures. europa.eueuropa.eu The key validation parameters include specificity, linearity, accuracy, and precision. ikev.org

Specificity and Selectivity Studies

Specificity is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, and matrix components. ich.orgamsbiopharma.com For an impurity method, specificity is demonstrated by showing that the analytical procedure can separate the impurity of interest from the active pharmaceutical ingredient (API), other known impurities, and any potential degradation products. ich.org

This is typically achieved by spiking the drug substance or product with known impurities and demonstrating their separation. ich.orgikev.org In the absence of impurity standards, specificity can be shown by comparing the results to a second, independent analytical procedure. ich.org Stress testing, where the drug substance is exposed to harsh conditions, is also used to generate potential degradation products and ensure the method can separate them from the analyte of interest. ich.org

Linearity and Calibration Range Determination

Linearity demonstrates that there is a direct proportional relationship between the concentration of the analyte and the response of the analytical method over a defined range. amsbiopharma.com The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. europa.eu

For an impurity quantification method, the range should typically cover from the reporting level of the impurity to 120% of the specification limit. ich.org Linearity is usually established by analyzing a minimum of five concentrations of the impurity standard. ikev.org The data is then subjected to linear regression analysis, and the correlation coefficient (r), y-intercept, and slope of the regression line are determined to assess the linearity. ikev.org A correlation coefficient close to 1 (e.g., >0.99) is generally considered indicative of a good linear relationship. nih.govjidps.com

Table 2: Example Linearity Data for an Impurity

Concentration (µg/mL) Peak Area
0.2 5,000
0.5 12,500
1.0 25,000
1.5 37,500
2.0 50,000

This is example data and does not represent actual experimental results for Docetaxel EP Impurity G.

Accuracy and Precision Assessment (Repeatability, Intermediate Precision)

Accuracy refers to the closeness of the test results obtained by the method to the true value. amsbiopharma.com It is typically assessed by determining the recovery of a known amount of the impurity spiked into a sample matrix. ich.org The accuracy should be evaluated at a minimum of three concentration levels covering the specified range. ich.org The acceptance criteria for accuracy are often expressed as the percent recovery, which should fall within a predefined range (e.g., 90-110%). researchgate.net

Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. ich.org It is usually evaluated at two levels:

Repeatability (Intra-assay precision): This assesses the precision over a short interval of time with the same analyst and equipment. It is typically determined by performing a minimum of six replicate determinations at 100% of the test concentration or nine determinations covering the specified range (e.g., three concentrations, three replicates each). ich.org

Intermediate Precision: This evaluates the within-laboratory variations, such as different days, different analysts, or different equipment. ich.org

The precision is expressed as the relative standard deviation (RSD) of the measurements. A low RSD value indicates high precision. jidps.com

Table 3: Example Precision Data for an Impurity

Replicate Concentration Found (µg/mL)
1 1.02
2 1.01
3 0.99
4 1.03
5 0.98
6 1.00
Mean 1.005
Standard Deviation 0.019
RSD (%) 1.89

This is example data and does not represent actual experimental results for Docetaxel EP Impurity G.

Determination of Limits of Detection (LOD) and Limits of Quantification (LOQ)

The determination of the Limit of Detection (LOD) and Limit of Quantification (LOQ) is a critical component in the validation of analytical methods for impurities like Docetaxel EP Impurity G. These parameters establish the sensitivity of the method. The LOD is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified as an exact value. The LOQ is the lowest concentration that can be determined with acceptable precision and accuracy.

For docetaxel and its related substances, these limits are typically established using the signal-to-noise ratio method, where the LOD is commonly set at a signal-to-noise ratio of 3:1 and the LOQ at 10:1. Alternatively, they can be calculated based on the standard deviation of the response and the slope of the calibration curve.

In the analysis of docetaxel impurities, robust analytical techniques such as High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are employed to achieve low detection and quantification limits, ensuring that even trace amounts of impurities are accurately measured. rjptonline.orgscirp.org For instance, a stability-indicating HPLC method developed for docetaxel and its impurities demonstrated the capability to quantify known impurities at levels below 0.2 μg/mL. nih.govnih.gov

Research focused on the pharmaceutical quality of docetaxel injections has established specific LOD and LOQ values for various process-related impurities and degradants. Docetaxel EP Impurity G, also known as 10-Oxo-7-epidocetaxel, is a notable degradation product. nih.gov The validated methods demonstrate high sensitivity for its quantification, which is essential for meeting regulatory requirements, such as those stipulated by the European Pharmacopoeia (EP).

The table below presents typical LOD and LOQ values for Docetaxel EP Impurity G as determined by a validated stability-indicating chromatographic method. nih.gov

ParameterValue (µg/mL)
Limit of Detection (LOD)0.002
Limit of Quantification (LOQ)0.006

This interactive table is based on data for 10-Oxo-7-epidocetaxel from a study on the pharmaceutical quality of docetaxel injection. nih.gov

The low LOQ value confirms that the method is sensitive enough for routine quality control and stability studies of docetaxel formulations, where impurities must be controlled at very low levels. nih.gov The precision at the LOQ level for this impurity was found to have a Relative Standard Deviation (RSD) of 2.6%, with a recovery of 97.1%, well within typical acceptance criteria. nih.gov

Role of Reference Standards and Certified Reference Materials in Impurity Analysis

Reference standards and Certified Reference Materials (CRMs) are fundamental to the accurate and reliable analysis of pharmaceutical impurities, including Docetaxel EP Impurity G. They serve as the benchmark against which analytical results are measured, ensuring the identity, purity, and concentration of an impurity can be determined with confidence. labinsights.nlcambrex.com

A Reference Standard for Docetaxel EP Impurity G is a highly purified and well-characterized material. cleanchemlab.com Its primary functions in impurity analysis are:

Identification: By comparing the retention time of a peak in a sample chromatogram to that of the reference standard, the identity of the impurity can be confirmed.

Quantification: Reference standards are used to prepare calibration curves or as a single-point standard to accurately determine the concentration of the impurity in a sample. labinsights.nl This is crucial for ensuring that the level of Impurity G does not exceed the limits specified by pharmacopoeias or regulatory bodies. fda.gov

Certified Reference Materials (CRMs) provide an even higher level of assurance. A CRM is a reference standard that has been characterized by a metrologically valid procedure for one or more specified properties, and is accompanied by a certificate that provides the value of the specified property, its associated uncertainty, and a statement of metrological traceability. sigmaaldrich.com The use of CRMs produced under ISO 17034 and ISO/IEC 17025 accreditation offers several advantages:

Traceability: They offer traceability to primary standards from pharmacopoeias such as the European Pharmacopoeia (EP), United States Pharmacopeia (USP), and British Pharmacopoeia (BP). sigmaaldrich.com

Accuracy and Comparability: They are essential for validating analytical methods and ensuring that results are accurate and comparable across different laboratories and over time.

Regulatory Compliance: Regulatory authorities worldwide require the use of qualified reference standards for the control of impurities in drug substances and products. cambrex.comfda.gov

For Docetaxel EP Impurity G, commercially available reference standards are used in method development, validation, and routine quality control to support Abbreviated New Drug Applications (ANDAs) and commercial production. cleanchemlab.com Pharmacopoeial reference standards, such as those from the European Directorate for the Quality of Medicines & HealthCare (EDQM), are specified for use in monograph tests to ensure the quality of pharmaceutical products. sigmaaldrich.comsigmaaldrich.com The availability and proper use of these standards are indispensable for controlling the purity profile of docetaxel and ensuring patient safety.

Impurity Control Strategies and Mitigation in Docetaxel Manufacturing

Stability Studies and Storage Conditions for Docetaxel (B913) Drug Substance and Product

Stability studies are essential to determine the shelf-life of a drug product and to identify the appropriate storage conditions to minimize impurity formation.

Accelerated stability studies expose the drug substance and product to elevated levels of temperature, humidity, and light to predict their long-term stability. These stress tests are designed to force the degradation of Docetaxel, helping to identify potential impurities like Docetaxel EP Impurity G and to understand their formation pathways. nih.govscirp.org For example, studies have shown that Docetaxel can degrade when exposed to basic conditions. nih.gov A stability-indicating high-performance liquid chromatography (HPLC) method is crucial for separating and quantifying these degradation products. nih.gov

Table 1: Example of Forced Degradation Conditions for Docetaxel

Stress Condition Description Potential Outcome
Acid Degradation Drug solution in an acidic medium (e.g., 0.1N HCl) at elevated temperature. Formation of degradation products.
Base Degradation Drug solution in a basic medium (e.g., 0.1N NaOH) at room temperature. Formation of multiple degradation products, including epimers. nih.gov
Oxidative Degradation Drug solution treated with an oxidizing agent (e.g., hydrogen peroxide). Formation of oxidized impurities.
Thermal Degradation Drug substance or product stored at high temperatures (e.g., 90°C). scirp.org Increased rate of degradation and impurity formation.

This table is a generalized representation based on common pharmaceutical stress testing procedures.

Long-term stability studies are conducted under the recommended storage conditions over the proposed shelf-life of the product. nih.gov These studies are critical for monitoring the levels of impurities, including Docetaxel EP Impurity G, over time. The data collected allows for impurity trending, which helps to ensure that the impurity levels remain within the acceptable limits set by regulatory bodies like the European Pharmacopoeia (EP). Studies have shown that Docetaxel solutions can be physically and chemically stable for extended periods when stored under appropriate conditions, such as refrigeration. nih.govbmj.comcjhp-online.ca For instance, one study found that a one-vial formulation of Docetaxel remained physically and chemically stable for up to seven days under refrigerated storage. nih.gov

Table 2: Illustrative Long-Term Stability Data for Docetaxel Infusion

Time Point Storage Condition Docetaxel Concentration (% of Initial) Total Impurities (%)
0 hours Room Temperature 100% < 0.1%
24 hours Room Temperature 99.4 - 102.5% bmj.com Not specified
48 hours Room Temperature 100.3 - 104.2% bmj.com Not specified
72 hours Room Temperature 98.3 - 102.4% bmj.com Not specified
96 hours Room Temperature 97.6 - 102.2% bmj.com Not specified
120 hours Room Temperature 100.7 - 103.3% bmj.com Not specified

Data compiled from separate studies with varying methodologies and formulations. nih.govbmj.com

Impurity Profiling and Release Testing in Pharmaceutical Quality Control

Impurity profiling is the identification and quantification of all impurities present in a drug substance and product. nih.gov This is a critical component of quality control and is required for product release. The European Pharmacopoeia specifies a limit of less than 0.15% for any single impurity in Docetaxel formulations, which would include Docetaxel EP Impurity G.

Advanced analytical techniques, primarily stability-indicating HPLC and Ultra-Performance Liquid Chromatography (UPLC), are used for this purpose. nih.govscirp.org These methods must be able to separate all known impurities from the active pharmaceutical ingredient (API) and from each other, as well as from any components of the formulation matrix, such as polysorbate 80. nih.gov The methods are validated to ensure they are accurate, precise, specific, and robust. scirp.org The limit of quantification (LOQ) for known impurities is typically established at very low levels, for example, less than 0.2 μg/ml. nih.govmdpi.com

Table 3: Common Impurities of Docetaxel Monitored in Quality Control

Impurity Name Type
7-epi-Docetaxel (B601182) Degradation Product / Process Impurity
10-oxo-Docetaxel Degradation Product
Docetaxel EP Impurity G (7-epi-10-oxo-docetaxel) Degradation Product
10-deacetyl baccatin (B15129273) III Process Impurity / Degradation Product

This table lists some of the common impurities that are monitored in Docetaxel manufacturing. nih.govpharmaffiliates.com

Purification Techniques for Crude Docetaxel and Impurity Removal

The purification of crude docetaxel is a critical step in pharmaceutical manufacturing to ensure the final active pharmaceutical ingredient (API) meets stringent purity standards. The primary goal is to remove process-related impurities and degradation products, including isomers like Docetaxel EP Impurity G (7-epi-10-oxo-docetaxel) and 7-epi-docetaxel. researchgate.net The principal strategies employed for this purpose are multi-step crystallization and various forms of chromatography. google.comnih.gov

Crystallization-Based Purification

A common and scalable method for purifying crude docetaxel involves a series of crystallization steps using specific solvent and anti-solvent systems. google.com This approach leverages the differential solubility of docetaxel and its impurities to selectively precipitate the desired compound, thereby increasing its purity at each stage.

A multi-step solvent-based purification process can effectively elevate the purity of docetaxel from an initial crude state to over 99%. google.com The process often begins by treating the crude material with a mixture of an alkane and a chlorinated alkane, such as hexane (B92381) and dichloromethane. google.com Subsequent steps involve dissolving the enriched solid in a ketone (e.g., acetone) and inducing precipitation with an alkane (e.g., hexane). google.comgoogle.com A final crystallization from an alkanol-water system, such as methanol-water, can further enhance purity. google.com This systematic process demonstrates a significant reduction in total impurities and a corresponding increase in docetaxel concentration, as illustrated by the findings from a patented purification method.

Table 1: Example of a Multi-Step Crystallization Process for Docetaxel Purification

Purification Step Solvent System Initial Purity (Chromatographic) Yield/Resulting Purity (w/w)
Step 1 Dichloromethane-Hexane 70% 73.0%
Step 2 Acetone-Hexane Not specified 95.8%
Step 3 Methanol-Water Not specified 97.2%
Step 4 (Final) Acetone-Hexane Not specified 99.3% (Chromatographic Purity: 99.65%)

Data derived from a patented purification process. google.com

Chromatographic Purification Techniques

Chromatography is a powerful technique for separating docetaxel from closely related impurities that may be difficult to remove by crystallization alone. nih.govnih.gov Both Medium Pressure Liquid Chromatography (MPLC) and High-Performance Liquid Chromatography (HPLC) are utilized. researchgate.netnih.gov MPLC has been successfully used to isolate both polar and non-polar impurities for characterization purposes. researchgate.netnih.gov

Reversed-phase HPLC (RP-HPLC) is a particularly valuable method for both the analysis and purification of docetaxel. nih.govnih.gov These methods are crucial for separating process-related impurities and degradation products, such as 7-epi-docetaxel, from the main drug peak. nih.gov The development of stability-indicating HPLC methods allows for the precise quantification of impurities, ensuring that the final product meets regulatory requirements. nih.gov Techniques such as liquid-liquid extraction are often employed for sample preparation prior to chromatographic analysis. nih.govnih.govcapes.gov.br

Table 2: Chromatographic Methods in Docetaxel Purification and Analysis

Technique Stationary Phase Mobile Phase Example Application Reference
MPLC Not Specified Not Specified Isolation of polar and non-polar impurities for characterization. researchgate.netnih.gov
RP-HPLC C18 Water/Acetonitrile (B52724) (60/40) Quantification of docetaxel in biological samples. nih.gov
RP-HPLC Nucleosil (C18) 5 µm Acetonitrile-Acetate Buffer (pH 5)-Tetrahydrofuran (45:50:5) Determination of docetaxel in plasma. nih.gov

The combination of these purification techniques—starting with scalable crystallization to handle bulk material followed by chromatographic methods for final polishing—is essential for producing docetaxel of the high purity required for therapeutic use.

Future Research Directions

Development of Novel Analytical Approaches for Enhanced Impurity Monitoring

The accurate detection and quantification of pharmaceutical impurities are paramount for ensuring the safety and efficacy of drug products. biomedres.usnih.gov Current methods for analyzing Docetaxel (B913) and its impurities, such as High-Performance Liquid Chromatography (HPLC), are well-established. rjptonline.orgglobalresearchonline.netnih.gov However, future research is geared towards developing even more sensitive, efficient, and sophisticated analytical techniques for monitoring impurities like Docetaxel EP Impurity G.

Advancements in chromatographic techniques, including Ultra-High-Performance Liquid Chromatography (UHPLC), offer the potential for faster analysis times and improved resolution, allowing for the separation of closely related impurities. biomedres.usbohrium.com The hyphenation of liquid chromatography with mass spectrometry (LC-MS) provides a powerful tool for both the quantification and structural elucidation of impurities, even at trace levels. biomedres.usbiomedres.us Techniques like Liquid Chromatography-Quadrupole Time-of-Flight High-Resolution Mass Spectrometry (LC-Q-TOF-HRMS) are particularly valuable for identifying unknown impurities. biomedres.us

Furthermore, the development of orthogonal analytical methods is crucial for comprehensive impurity profiling. bohrium.com This involves using multiple, distinct analytical techniques to ensure that all potential impurities are detected and accurately quantified. Capillary electrophoresis is another technique that has shown promise for the impurity profiling of complex drug molecules. biomedres.us The continuous evolution of detector technology in chromatography is also expected to enhance the sensitivity and selectivity of impurity detection. bohrium.com

Interactive Table: Emerging Analytical Techniques for Impurity Profiling

Analytical Technique Principle Advantages for Impurity Monitoring
UHPLC Utilizes smaller particle sizes in the stationary phase, requiring higher pressures. Faster analysis, higher resolution, and increased sensitivity. biomedres.usbohrium.com
LC-MS/MS Combines the separation power of LC with the mass analysis capabilities of tandem MS. High selectivity and sensitivity for quantification and structural identification. biomedres.usbiomedres.us
LC-Q-TOF-HRMS Employs a time-of-flight mass analyzer to provide high-resolution mass data. Accurate mass measurements for the identification of unknown impurities. biomedres.us
2D-HPLC Involves the use of two different chromatographic columns with different selectivities. Increased peak capacity for resolving complex mixtures of impurities. bohrium.com

| Capillary Electrophoresis | Separates molecules based on their electrophoretic mobility in a capillary. | High efficiency and resolution, particularly for charged or polar impurities. biomedres.us |

Advanced Computational Chemistry for Degradation Pathway Prediction and Mechanism Elucidation

Understanding the formation of impurities is as critical as their detection. Advanced computational chemistry offers a powerful in-silico approach to predict the degradation pathways of drug molecules like Docetaxel and elucidate the mechanisms by which impurities such as Docetaxel EP Impurity G are formed. researchgate.net

Molecular modeling and quantum mechanical (QM) methods can be employed to simulate the degradation of Docetaxel under various stress conditions, such as exposure to acid, base, heat, light, and oxidizing agents. rjptonline.orgresearchgate.net These simulations can help identify the most likely degradation products and the intermediates involved in their formation. For instance, computational models can predict the epimerization of Docetaxel at the C-7 position, a known degradation pathway. researchgate.net

By understanding the reaction energetics and transition states calculated through computational methods, researchers can gain insights into the kinetics and thermodynamics of impurity formation. This knowledge is invaluable for developing strategies to prevent or minimize the formation of specific impurities during the manufacturing process and storage. registech.com For example, if a particular impurity is predicted to form under acidic conditions, process parameters can be adjusted to maintain a neutral or basic pH.

Furthermore, computational tools can aid in the structural elucidation of newly detected impurities by predicting their spectroscopic properties (e.g., NMR and mass spectra), which can then be compared with experimental data for confirmation. nih.govnih.gov

Green Chemistry Principles in Impurity Control and API Manufacturing

The pharmaceutical industry is increasingly embracing the principles of green chemistry to minimize its environmental footprint. greenpharmacy.infonrigroupindia.comresearchgate.net These principles are highly relevant to impurity control and the manufacturing of APIs like Docetaxel. pharmafeatures.com Future research in this area will focus on developing more sustainable and environmentally friendly approaches throughout the entire lifecycle of the drug product.

The application of green chemistry in API synthesis aims to reduce or eliminate the use and generation of hazardous substances. nih.gov This includes the use of greener solvents, such as water or supercritical fluids, in place of toxic organic solvents. researchgate.netmdpi.com The development of catalytic reactions, particularly those using biocatalysts like enzymes, can lead to more efficient and selective syntheses with less waste. pharmafeatures.comwisdomlib.orgsciencedaily.com

In the context of Docetaxel, which was originally derived from the Pacific yew tree, plant cell fermentation (PCF®) technology represents a significant advancement in green manufacturing. phytonbiotech.com This method avoids the need for large-scale harvesting of yew trees and significantly reduces the use of toxic solvents compared to semi-synthetic processes. phytonbiotech.com

Green analytical chemistry (GAC) is another important facet, focusing on making analytical methods more environmentally friendly. greenpharmacy.info This involves miniaturizing analytical procedures to reduce solvent and sample consumption, as well as developing methods that use less hazardous reagents. greenpharmacy.info The goal is to achieve a holistic approach to impurity control that is not only scientifically robust but also sustainable. outsourcedpharma.comgrace.com

Interactive Table: Green Chemistry Approaches in Pharmaceutical Manufacturing

Green Chemistry Principle Application in API Manufacturing and Impurity Control
Waste Prevention Designing syntheses with high atom economy to minimize byproducts. pharmafeatures.com
Safer Solvents and Auxiliaries Replacing hazardous organic solvents with greener alternatives like water or bio-based solvents. researchgate.netmdpi.com
Design for Energy Efficiency Utilizing milder reaction conditions and innovative technologies like microwave synthesis. mdpi.comwisdomlib.org
Use of Renewable Feedstocks Employing starting materials from renewable biological sources. pharmafeatures.com
Catalysis Using highly selective catalysts, including enzymes, to improve reaction efficiency and reduce waste. pharmafeatures.comwisdomlib.org

| Green Analytical Chemistry | Miniaturizing analytical methods and using less toxic reagents for impurity monitoring. greenpharmacy.info |

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.